3-溴-2-氯苯三氟化物

描述

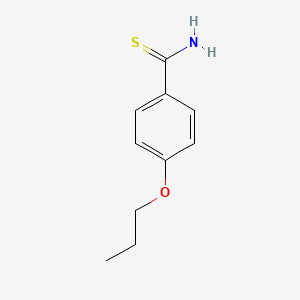

3-Bromo-2-chlorobenzotrifluoride is a compound that is part of a broader class of bromo-chloro-fluoro organic molecules. These compounds are characterized by the presence of bromine, chlorine, and fluorine atoms attached to carbon frameworks, which significantly influence their chemical and physical properties. The presence of these halogens makes them interesting for various chemical applications, including as intermediates in organic synthesis and materials science.

Synthesis Analysis

The synthesis of halogenated compounds like 3-Bromo-2-chlorobenzotrifluoride often involves the use of reagents such as bromine trifluoride (BrF3). BrF3 is a powerful fluorinating agent that can introduce fluorine atoms into organic molecules, as discussed in the context of attaching fluorine atoms to organic molecules using BrF3 and other reagents derived from elemental fluorine . The synthesis may involve the selective reaction of BrF3 with organic substrates, where it can facilitate the introduction of CF2, CF3, CHF2, or CF2COOH groups at specific sites . Additionally, BrF3 can be used to convert aliphatic nitriles to trifluoromethyl groups when a neighboring carboxylic moiety is present .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-2-chlorobenzotrifluoride can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy has been used to investigate the structure of 3-chloro-4-bromo-3,4,4-trifluorobutene-1, providing detailed information on chemical shifts and coupling constants . Quantum mechanical calculations, such as those performed on related fluoropyridines, can also provide insights into geometries and vibrational wave numbers, which are indicative of the molecular stability and bond strength .

Chemical Reactions Analysis

The reactivity of halogenated compounds like 3-Bromo-2-chlorobenzotrifluoride can be complex due to the presence of multiple reactive halogen atoms. For example, the photoexcitation of halothane, a related bromo-chloro-fluoro compound, leads to the rupture of C-Br and C-Cl bonds, demonstrating the potential for bond scission under certain conditions . Similarly, the reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites results in epoxidation and cleavage of the carbon skeleton .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by the electronegative halogen atoms they contain. These atoms can affect the boiling point, density, solubility, and reactivity of the molecule. For instance, the comparative thermodynamic properties of fluoropyridines have been studied using density functional theory, revealing information about heat capacity, entropy, enthalpy, and Gibbs free energy at different temperatures . The presence of halogens also affects the vibrational spectral properties, as seen in the FT-IR and FT-Raman spectra analysis .

科学研究应用

核磁共振波谱研究

3-溴-2-氯苯三氟化物已使用核磁共振 (NMR) 波谱进行研究。例如,Hinton 和 Jaques (1974) 对类似化合物 3-氯-4-溴-3,4,4-三氟丁烯-1 的研究利用 NMR 确定了化学位移和耦合常数,这对于理解分子结构和相互作用至关重要 (Hinton & Jaques, 1974)。

邻位金属化研究

该化合物还与邻位金属化反应的研究相关。Gohier 和 Mortier (2003) 证明了用二烷基酰胺锂处理类似化合物(3-氯/溴苯甲酸)会导致形成 3-氯/溴-2-锂代苯甲酸锂,可用于合成各种 2-取代-3-氯/溴苯甲酸 (Gohier & Mortier, 2003)。

氟化学中的合成应用

在氟化学中,类似的化合物(如 1-溴-1-氯-2,2,2-三氟乙烷)已被用作合成各种含氟化合物的基础。其中包括有机金属反应和自由基过程 (Dmowski, 2011)。

同位素分析中的应用

溴五氟化物等化合物已用于同位素分析,特别是从氧化物和硅酸盐中提取氧。正如 Clayton 和 Mayeda (1963) 所讨论的,这种方法展示了在地球化学和同位素研究中使用相关卤素-氟化合物的潜力 (Clayton & Mayeda, 1963)。

安全和危害

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and storing it locked up .

属性

IUPAC Name |

1-bromo-2-chloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTJMEQXGJMZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391023 | |

| Record name | 3-Bromo-2-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chlorobenzotrifluoride | |

CAS RN |

56131-47-6 | |

| Record name | 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56131-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

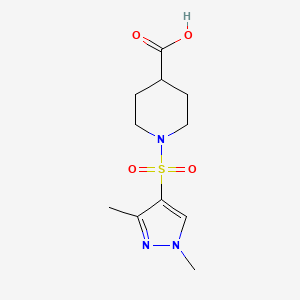

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

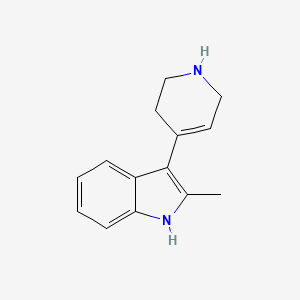

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

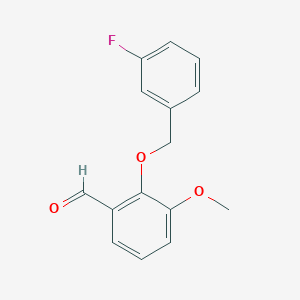

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

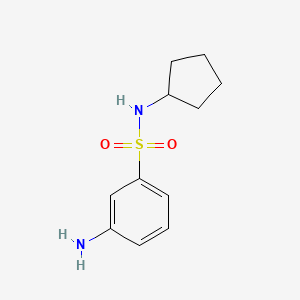

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)